Cas no 1360457-46-0 (Vaborbactam)

Vaborbactam structure
Vaborbactam structure
商品名:Vaborbactam
CAS番号:1360457-46-0
MF:C12H16BNO5S
メガワット:297.1351
MDL:MFCD28502176
CID:2949878
PubChem ID:56649692

Vaborbactam 化学的及び物理的性質

名前と識別子

    • Vaborbactam
    • RPX7009
    • RPX-7009
    • 2-((3R,6S)-2-hydroxy-3-(2-(thiophen-2-yl)acetamido)-1,2-oxaborinan-6-yl)acetic acid
    • 1C75676F8V
    • 2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
    • Vaborbactam [INN]
    • RPX 7009
    • Vaborbactam. RPX7009
    • Vaborbactam (USAN/INN)
    • Vaborbactam [USAN:INN]
    • GTPL10871
    • Vabomere (vaborbactam + meropenem)
    • BDBM50089084
    • DB12107
    • SB17184
    • 1,2-Oxaborinane-6-acetic acid, 2-hydrox
    • VABORBACTAM [USAN]
    • DTXSID901027690
    • MFCD28502176
    • 1575712-03-6
    • Q27252228
    • VABOMERE COMPONENT VABORBACTAM
    • {(3r,6s)-2-Hydroxy-3-[(Thiophen-2-Ylacetyl)amino]-1,2-Oxaborinan-6-Yl}acetic Acid
    • CS-6445
    • AKOS032961376
    • D10998
    • 1,2-Oxaborinane-6-acetic acid, 2-hydroxy-3-((2-(2-thienyl)acetyl)amino)-, (3R,6S)-
    • UNII-1C75676F8V
    • NCGC00510003-01
    • VABORBACTAM [ORANGE BOOK]
    • DA-68516
    • compound 9f [PMID: 25782055]
    • EX-A2589
    • VABORBACTAM [WHO-DD]
    • CARBAVANCE COMPONENT VABORBACTAM
    • (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid; RPX7009
    • SCHEMBL620289
    • BV163750
    • MS-24261
    • Vaborbactam?
    • VABORBACTAM [MI]
    • 1360457-46-0
    • 2-[(3R,6S)-2-hydroxy-3-[2-(thiophen-2-yl)acetamido]-1,2-oxaborinan-6-yl]acetic acid
    • EN300-20818376
    • CHEMBL3317857
    • IOOWNWLVCOUUEX-WPRPVWTQSA-N
    • NS00073594
    • G14498
    • HY-19930
    • MDL: MFCD28502176
    • インチ: 1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1
    • InChIKey: IOOWNWLVCOUUEX-WPRPVWTQSA-N
    • ほほえんだ: S1C([H])=C([H])C([H])=C1C([H])([H])C(N([H])[C@]1([H])B(O[H])O[C@]([H])(C([H])([H])C(=O)O[H])C([H])([H])C1([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 297.084224g/mol
  • どういたいしつりょう: 297.084224g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124
  • ぶんしりょう: 297.14g/mol

じっけんとくせい

  • LogP: 1.25960

Vaborbactam セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Vaborbactam 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-6445-5mg
Vaborbactam
1360457-46-0 99.85%
5mg
$420.0 2022-04-27
TRC
H961810-10mg
Vaborbactam
1360457-46-0
10mg
$ 2195.00 2023-09-07
ChemScence
CS-6445-10mg
Vaborbactam
1360457-46-0 99.85%
10mg
$600.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V59930-10mg
Vaborbactam
1360457-46-0 98%
10mg
¥8122.0 2023-09-06
eNovation Chemicals LLC
Y1261570-50mg
Vaborbactam
1360457-46-0 99%
50mg
$3125 2023-09-04
DC Chemicals
DC10286-250 mg
Vaborbactam
1360457-46-0 >98%
250mg
$1900.0 2022-02-28
DC Chemicals
DC10286-1 g
Vaborbactam
1360457-46-0 >98%
1g
$3800.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22980-1mg
Vaborbactam
1360457-46-0 98%
1mg
¥1000.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22980-10mg
Vaborbactam
1360457-46-0 98%
10mg
¥4850.00 2023-09-09
MedChemExpress
HY-19930-50mg
Vaborbactam
1360457-46-0 98.58%
50mg
¥15000 2023-08-31

Vaborbactam 関連文献

Vaborbactamに関する追加情報

Recent Advances in Vaborbactam (1360457-46-0) Research: A Comprehensive Review

Vaborbactam (CAS: 1360457-46-0) is a novel beta-lactamase inhibitor that has garnered significant attention in the field of antimicrobial research. Its unique chemical structure and mechanism of action make it a promising candidate for combating multidrug-resistant bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE). This research briefing aims to synthesize the latest findings on Vaborbactam, focusing on its pharmacokinetics, clinical efficacy, and potential applications in combination therapies.

Recent studies have highlighted the synergistic effects of Vaborbactam when combined with meropenem, a carbapenem antibiotic. The combination, marketed as Vabomere, has demonstrated robust in vitro and in vivo activity against KPC-producing Klebsiella pneumoniae and other CRE strains. A 2023 study published in Antimicrobial Agents and Chemotherapy reported that the meropenem-Vaborbactam combination achieved a clinical cure rate of 78.4% in patients with complicated urinary tract infections (cUTIs), underscoring its therapeutic potential.

Pharmacokinetic analyses reveal that Vaborbactam exhibits linear pharmacokinetics with a half-life of approximately 1.3 hours, allowing for twice-daily dosing in clinical settings. Its renal excretion profile (85% unchanged in urine) suggests that dose adjustments may be necessary for patients with severe renal impairment. Advanced mass spectrometry techniques have been employed to quantify Vaborbactam levels in biological matrices, providing critical data for therapeutic drug monitoring.

Emerging research has also explored the structural basis of Vaborbactam's inhibition of class A and C beta-lactamases. X-ray crystallography studies have elucidated its binding mechanism, revealing key interactions with active-site residues that contribute to its broad-spectrum inhibitory activity. These structural insights are informing the design of next-generation beta-lactamase inhibitors with enhanced potency against emerging resistance mechanisms.

Despite its promising profile, challenges remain in optimizing Vaborbactam-based therapies. Resistance development, though rare, has been documented in clinical isolates with specific porin mutations. Ongoing clinical trials (NCT05271006) are evaluating Vaborbactam's efficacy in pediatric populations and its potential for treating hospital-acquired pneumonia. Future research directions include investigating combination regimens with novel beta-lactams and developing rapid diagnostic tools to guide Vaborbactam therapy.

In conclusion, Vaborbactam represents a significant advancement in addressing the global antimicrobial resistance crisis. Its well-characterized pharmacokinetics, demonstrated clinical efficacy, and evolving understanding of its molecular mechanisms position it as a valuable tool in the antimicrobial arsenal. Continued surveillance for resistance and exploration of expanded indications will be crucial for maximizing its clinical impact in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1360457-46-0)Vaborbactam
A858225
清らかである:99%
はかる:1mg
価格 ($):220.0